molecular formula C16H13NO2 B5586983 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5586983
M. Wt: 251.28 g/mol
InChI Key: CXKBEFQOLMVZHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one and related benzoxazine derivatives involves several key methods and reactions. A novel and efficient one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones has been developed through copper-catalyzed coupling of o-halophenols and 2-halo-amides, highlighting a method for synthesizing derivatives with diversity at three substituents on their scaffold in good to excellent yields (Chen et al., 2009). Additionally, synthesis routes involving palladium-catalyzed oxidative carbonylation have been described for creating 4H-3,1-benzoxazin-4-ones, showcasing the versatility and potential for functionalization of these compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, has been extensively studied. X-ray structural analysis has provided insight into planar structures and intermolecular interactions, which are crucial for understanding the electronic and physical properties of these molecules (Filipenko et al., 1989).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, leading to a wide range of applications and functionalized compounds. Studies have shown that these compounds can react with different nitrogen nucleophiles, resulting in derivatives with potential antimicrobial and antioxidant activities. This versatility highlights the chemical reactivity and potential for further exploration of benzoxazine derivatives in different fields (Haneen et al., 2019).

Physical Properties Analysis

The physical properties of 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography has been utilized to determine the planar structure of molecules and their stacking in crystals, which affects their optical properties (Filipenko et al., 1989).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, such as reactivity towards nucleophiles, stability under various conditions, and potential for further functionalization, have been a subject of interest. The reactions with nitrogen nucleophiles and the synthesis of antimicrobial and antioxidant agents exemplify the chemical versatility and potential applications of these compounds (Haneen et al., 2019).

properties

IUPAC Name

6-methyl-2-(2-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-7-8-14-13(9-10)16(18)19-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKBEFQOLMVZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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